molecular formula C17H16FN5OS B302814 N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide

N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide

Cat. No. B302814
M. Wt: 357.4 g/mol
InChI Key: CBSGZSVCXXCJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide, also known as DMTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is believed to exert its effects through inhibition of the enzyme thymidylate synthase, which is involved in DNA synthesis. By inhibiting this enzyme, N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide can prevent the proliferation of cancer cells. Additionally, N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit cell migration and invasion. In addition, N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has been found to reduce the production of inflammatory cytokines, and can also inhibit the activation of immune cells such as macrophages.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide in lab experiments is its specificity for thymidylate synthase, which allows for targeted inhibition of DNA synthesis. However, N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has also been found to have low solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide. One area of interest is the development of N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide, and to determine its potential applications in other areas of medicine. Finally, research is needed to optimize the synthesis method for N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide, in order to improve its solubility and other properties.

Synthesis Methods

N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide can be synthesized through a multi-step process, starting with the reaction of 2,3-dimethylphenylamine with chloroacetyl chloride to form N-(2,3-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with sodium azide and copper(I) iodide to form the tetrazole ring, followed by reaction with thiophenol to introduce the sulfanyl group.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has been found to have potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and inflammation. Studies have shown that N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has anti-proliferative effects on cancer cells, and can also inhibit the production of inflammatory cytokines.

properties

Product Name

N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide

Molecular Formula

C17H16FN5OS

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C17H16FN5OS/c1-11-4-3-5-15(12(11)2)19-16(24)10-25-17-20-21-22-23(17)14-8-6-13(18)7-9-14/h3-9H,10H2,1-2H3,(H,19,24)

InChI Key

CBSGZSVCXXCJDL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F)C

Origin of Product

United States

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